4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
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Overview
Description
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a benzylpiperidine moiety linked to a hydroxypropylphenol group. It has applications in medicinal chemistry, particularly in the development of pharmaceuticals and research chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the reaction of 4-benzylpiperidine with appropriate reagents to introduce the hydroxypropylphenol group. This can be achieved through a series of reactions, including alkylation and hydroxylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield various alcohol derivatives.
Scientific Research Applications
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . This compound is most efficacious as a releaser of norepinephrine, with significant effects on neurotransmitter systems. The pathways involved include the modulation of monoamine transporters and receptors, leading to altered neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A precursor and structurally similar compound with similar pharmacological properties.
Benzylpiperazine: Another related compound with psychoactive effects.
Tetrahydroisoquinoline: Shares structural similarities and is studied for its neurological effects.
Uniqueness
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively release monoamines and interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C84H108N4O8 |
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Molecular Weight |
1301.8 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol |
InChI |
InChI=1S/4C21H27NO2/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h4*2-10,16,18,21,23-24H,11-15H2,1H3 |
InChI Key |
UQODABDBXAYXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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